molecular formula C6H5F2NS B147913 2-Amino-4,5-difluorobenzenethiol CAS No. 131105-93-6

2-Amino-4,5-difluorobenzenethiol

Cat. No. B147913
M. Wt: 161.17 g/mol
InChI Key: PPSUSXLCPJCIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5-difluorobenzenethiol is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of 2-Amino-4,5-difluorobenzenethiol is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis or programmed cell death in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-4,5-difluorobenzenethiol has various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to cell death. It also inhibits the activity of proteins involved in cancer cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-4,5-difluorobenzenethiol in lab experiments is its specificity towards cancer cells. It has been shown to be effective in killing cancer cells while leaving normal cells unharmed. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-Amino-4,5-difluorobenzenethiol. One direction is to study its potential use in combination with other anti-cancer drugs to increase its effectiveness. Another direction is to study its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 2-Amino-4,5-difluorobenzenethiol is a promising compound that has shown potential in various scientific research applications. Its anti-cancer properties and specificity towards cancer cells make it a valuable tool in cancer research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

2-Amino-4,5-difluorobenzenethiol can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoronitrobenzene with thiourea in the presence of a reducing agent. The product obtained is then treated with sodium hydroxide to obtain 2-Amino-4,5-difluorobenzenethiol. Other methods involve the reaction of 2,4-difluoronitrobenzene with thiol compounds such as thiophenol or 2-mercaptobenzothiazole.

Scientific Research Applications

2-Amino-4,5-difluorobenzenethiol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to be effective in the treatment of breast cancer and lung cancer.

properties

IUPAC Name

2-amino-4,5-difluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSUSXLCPJCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592546
Record name 2-Amino-4,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-difluorobenzenethiol

CAS RN

131105-93-6
Record name 2-Amino-4,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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